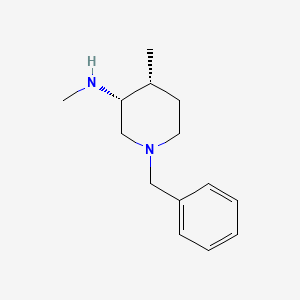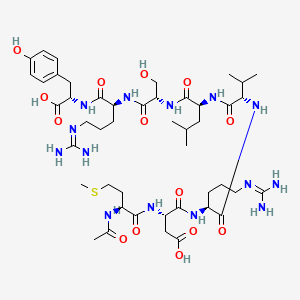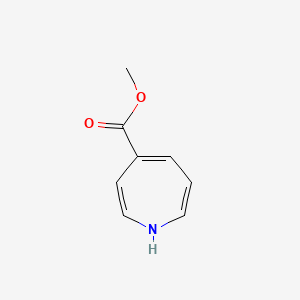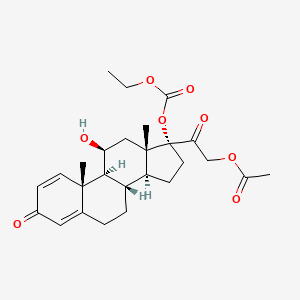
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Bioactive Molecules
This compound serves as a valuable intermediate in the synthesis of various bioactive molecules. Its stereochemistry is particularly useful for constructing chiral centers in complex organic molecules, which are essential for biological activity .
Development of Pharmaceutical Agents
The structural features of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine make it a candidate for the development of new pharmaceutical agents. Its benzyl and dimethylpiperidine groups could interact with biological targets, potentially leading to new treatments for diseases .
Chemical Properties and Interactions
Research into the chemical properties and interactions of this compound can provide insights into its reactivity and binding capabilities. Understanding these properties is crucial for its application in medicinal chemistry and drug design.
Analytical Methods
The compound can be used to develop analytical methods for the detection and quantification of related substances in pharmaceutical formulations. This is important for quality control and ensuring the safety and efficacy of medications.
Synthesis Approaches
Efficient synthesis methods for (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine and its derivatives are a focus of research. These methods aim to optimize yields, reduce costs, and minimize the formation of undesired isomers.
Molecular Conformations
Studies on the molecular conformations of this compound can reveal its potential binding postures when interacting with biological targets. This information is vital for rational drug design and predicting pharmacological activity.
Hydrogen-Bonded Structures
Investigating the hydrogen-bonded structures of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine can provide valuable information about its solubility and stability. This is particularly relevant for its formulation into dosage forms.
Impurity Characterization
The compound can be used as a reference standard in the structural characterization of impurities in drug substances. This helps in understanding the degradation pathways and the stability profile of pharmaceuticals.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t12-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKDDQBZODSEIN-OCCSQVGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1NC)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1NC)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659968 | |
| Record name | (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | |
CAS RN |
477600-70-7 | |
| Record name | (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJY7EV26LJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(2S)-2-[[2-amino-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoyl]amino]-3-methylbutanoic acid](/img/structure/B569636.png)

![Benzo[g]chrysene-9-carbaldehyde](/img/structure/B569639.png)

![2H-Furo[3,4-d][1,3]dioxole-2,4,6-trione](/img/structure/B569644.png)
